molecular formula C28H20Cl2O3 B10950121 (2E,6E)-2,6-bis{[5-(3-chlorophenyl)furan-2-yl]methylidene}cyclohexanone

(2E,6E)-2,6-bis{[5-(3-chlorophenyl)furan-2-yl]methylidene}cyclohexanone

Cat. No.: B10950121
M. Wt: 475.4 g/mol
InChI Key: LERAUHWLHDMHNX-NWILIBCHSA-N
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Description

2,6-BIS{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-CYCLOHEXANONE is a complex organic compound characterized by its unique molecular structure This compound features a cyclohexanone core with two furan rings substituted with 3-chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-BIS{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-CYCLOHEXANONE typically involves multi-step organic reactions. One common method is the aldol condensation reaction between cyclohexanone and 5-(3-chlorophenyl)-2-furaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-BIS{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-CYCLOHEXANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-BIS{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-CYCLOHEXANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-BIS{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-CYCLOHEXANONE
  • 2,6-BIS{(E)-1-[5-(3-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-CYCLOHEXANONE

Uniqueness

2,6-BIS{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-1-CYCLOHEXANONE is unique due to the specific positioning of the chlorophenyl groups and the furan rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H20Cl2O3

Molecular Weight

475.4 g/mol

IUPAC Name

(2E,6E)-2,6-bis[[5-(3-chlorophenyl)furan-2-yl]methylidene]cyclohexan-1-one

InChI

InChI=1S/C28H20Cl2O3/c29-22-8-2-4-18(14-22)26-12-10-24(32-26)16-20-6-1-7-21(28(20)31)17-25-11-13-27(33-25)19-5-3-9-23(30)15-19/h2-5,8-17H,1,6-7H2/b20-16+,21-17+

InChI Key

LERAUHWLHDMHNX-NWILIBCHSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/C1

Canonical SMILES

C1CC(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)C1

Origin of Product

United States

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